molecular formula C13H18Si B14880080 (2,4-Dimethyl-phenylethynyl)-trimethyl-silane

(2,4-Dimethyl-phenylethynyl)-trimethyl-silane

Cat. No.: B14880080
M. Wt: 202.37 g/mol
InChI Key: YWLGNMOYFLWPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethyl-phenylethynyl)-trimethyl-silane is an organosilicon compound with the molecular formula C₁₃H₁₈Si. It is characterized by the presence of a phenylethynyl group substituted with two methyl groups at the 2 and 4 positions, and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 2,4-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

2,4-Dimethylphenylacetylene+Trimethylsilyl chlorideBaseThis compound\text{2,4-Dimethylphenylacetylene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 2,4-Dimethylphenylacetylene+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-phenylethynyl)-trimethyl-silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution can produce a variety of functionalized silanes.

Scientific Research Applications

(2,4-Dimethyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Materials Science: The compound is utilized in the development of silicon-based materials with unique electronic and optical properties.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is employed in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-phenylethynyl)-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of the reactive phenylethynyl and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

    Phenylethynyltrimethylsilane: Lacks the methyl groups at the 2 and 4 positions.

    (2,4-Dimethylphenyl)trimethylsilane: Does not contain the ethynyl group.

    Trimethylsilylacetylene: Contains an ethynyl group but lacks the phenyl and methyl substituents.

Uniqueness

(2,4-Dimethyl-phenylethynyl)-trimethyl-silane is unique due to the combination of the phenylethynyl group with methyl substitutions and the trimethylsilyl group. This unique structure imparts specific reactivity and properties that are not observed in similar compounds, making it valuable for specialized applications in organic synthesis and materials science.

Properties

Molecular Formula

C13H18Si

Molecular Weight

202.37 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C13H18Si/c1-11-6-7-13(12(2)10-11)8-9-14(3,4)5/h6-7,10H,1-5H3

InChI Key

YWLGNMOYFLWPIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#C[Si](C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.